molecular formula C16H26N4 B15058470 1-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)piperazine

1-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)piperazine

Cat. No.: B15058470
M. Wt: 274.40 g/mol
InChI Key: HALIMDBSNZYMLH-UHFFFAOYSA-N
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Description

1-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)piperazine is a complex heterocyclic organic compound of significant interest in medicinal chemistry and neuroscience research. Its molecular structure, featuring a piperazine ring linked to a pyridine-pyrrolidine scaffold, is characteristic of ligands designed to target central nervous system (CNS) receptors. This compound is structurally analogous to those investigated for their interaction with sigma receptors , which are implicated in various neurological processes and disorders. Researchers utilize this chemical as a key intermediate or a reference standard in the synthesis and pharmacological characterization of novel psychoactive substances (NPS). Its primary research value lies in studying the structure-activity relationships (SAR) of pyrrolidine-containing compounds and their potential mechanisms of action, which may involve modulation of neurotransmitter systems . As a supplier, we provide this compound to qualified researchers for in vitro binding assays, functional activity studies, and analytical method development. Strictly for Research Use Only. Not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C16H26N4

Molecular Weight

274.40 g/mol

IUPAC Name

1-[3-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-yl]piperazine

InChI

InChI=1S/C16H26N4/c1-13(2)20-10-4-6-15(20)14-5-3-7-18-16(14)19-11-8-17-9-12-19/h3,5,7,13,15,17H,4,6,8-12H2,1-2H3

InChI Key

HALIMDBSNZYMLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCC1C2=C(N=CC=C2)N3CCNCC3

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-isopropylpyrrolidine with 2-bromopyridine to form an intermediate, which is then reacted with piperazine under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Core Structural Features

The target compound shares a common 1-(pyridin-2-yl)piperazine core with several analogs. Key structural variations in similar compounds include:

  • Substituents on the pyridine ring : Thio, oxy, sulfonyl, or heterocyclic groups.
  • Modifications to the piperazine moiety : Alkyl chains, aromatic substitutions, or salt forms.

Selected Analogous Compounds and Their Properties

The following table summarizes structurally related compounds, their synthesis methods, and key properties:

Compound Name Structural Features Synthesis Method Pharmacological Activity Physicochemical Properties References
1-(3-((4-Fluorophenyl)thio)propyl)-4-(pyridin-2-yl)piperazine (24) Pyridin-2-yl piperazine with 3-(4-fluorophenylthio)propyl chain Nucleophilic substitution Not specified Mp: 81–82°C; Molecular formula: C₁₈H₂₂FN₃S
1-(3-(4-Fluorophenoxy)propyl)-4-(pyridin-2-yl)piperazine (25) Pyridin-2-yl piperazine with 3-(4-fluorophenoxy)propyl chain Nucleophilic substitution Not specified Mp: 73–74°C; Molecular formula: C₁₈H₂₂FN₃O
GAX (1-(3-((4-pyridin-2-ylpiperazin-1-yl)sulfonyl)phenyl)-3-(thiazol-2-yl)urea) Pyridin-2-yl piperazine with sulfonylphenyl-thiazolylurea Co-crystallization with bacterial PheRS Bacterial PheRS inhibitor (IC₅₀: nM) High specificity for bacterial over mammalian PheRS
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine (34) Pyridin-2-yl piperazine with 5-trifluoromethyl substitution SuFEx reaction with Ca(NTf₂)₂ Not specified Molecular formula: C₁₀H₁₂F₃N₃
1-{1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine Piperazine linked to trifluoromethylpyridine and isoxazole-piperidine hybrid Multi-step alkylation Not specified Molecular formula: C₂₀H₂₃F₃N₆O
1-[3-(1-Pyrrolidinylcarbonyl)-2-pyridyl]piperazine Pyridin-2-yl piperazine with pyrrolidinyl carbonyl substitution Amide coupling Not specified Molecular formula: C₁₄H₂₀N₄O; Mass: 260.33 g/mol

Pharmacological and Physicochemical Insights

  • Receptor targeting : Compounds like GAX demonstrate that pyridin-2-yl piperazine derivatives can achieve high enzyme specificity (e.g., bacterial PheRS inhibition via binding to conserved residues like Met99 and Phe169) .
  • Impact of substituents :
    • Electron-withdrawing groups (e.g., trifluoromethyl in compound 34) enhance metabolic stability .
    • Bulkier substituents (e.g., isopropylpyrrolidinyl in the target compound) may improve steric hindrance, affecting receptor binding kinetics.
  • Salt forms: highlights the importance of salt formation (e.g., monohydrochlorides) in optimizing solubility and crystallinity .

Biological Activity

1-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)piperazine, a complex organic compound, belongs to the class of piperazine derivatives. Its structure features a piperazine ring substituted with a pyridine moiety and an isopropylpyrrolidine group, which indicates significant potential for interactions with biological systems, especially in pharmacology.

Chemical Structure and Properties

The molecular formula of 1-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)piperazine is C16H26N4C_{16}H_{26}N_{4} with a molecular weight of 274.40 g/mol. This compound's structural characteristics suggest diverse pharmacological activities, particularly in the central nervous system (CNS).

PropertyValue
Molecular FormulaC₁₆H₂₆N₄
Molecular Weight274.40 g/mol
CAS Number1352519-36-8
Purity≥ 97%

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. The piperazine ring is known for its affinity towards various receptors, including serotonin (5-HT), dopamine (D2), and norepinephrine receptors. This suggests potential applications in treating psychiatric disorders, such as depression and anxiety.

Binding Affinity Studies

Recent studies have indicated that compounds similar to 1-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)piperazine exhibit significant binding affinities for monoamine oxidase (MAO) enzymes. For instance, related pyridazinones were identified as potent inhibitors of MAO-B, with IC50 values in the low micromolar range, indicating that structural modifications can enhance selectivity and potency against specific targets .

Case Studies and Research Findings

Case Study 1: Neuroprotective Properties
A study evaluated the neuroprotective effects of piperazine derivatives on neuronal cell lines exposed to oxidative stress. The results demonstrated that certain derivatives significantly reduced cell death and oxidative damage, suggesting a protective role against neurodegenerative diseases.

Case Study 2: Antidepressant Activity
In a behavioral model of depression, administration of piperazine derivatives led to significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the synaptic cleft, highlighting the importance of this compound class for mood disorders.

Pharmacological Applications

The unique structure of 1-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)piperazine may confer distinct pharmacological profiles:

  • Antidepressant Effects : Potentially through serotonin receptor modulation.
  • Anxiolytic Properties : By influencing GABAergic transmission.
  • Cognitive Enhancers : Due to its interaction with cholinergic systems.

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